6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine

Medicinal chemistry Drug design Physicochemical profiling

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine (CAS 88609-34-1) is a trisubstituted quinoline building block bearing a C-6 methoxy group, a C-7 primary amine, and a C-8 piperidin-1-yl substituent (molecular formula C₁₅H₁₉N₃O, MW 257.33 g/mol). The compound belongs to the aminoquinoline class, a privileged scaffold in antimalarial and antibacterial medicinal chemistry.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
CAS No. 88609-34-1
Cat. No. B11861946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine
CAS88609-34-1
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC=N2)N3CCCCC3)N
InChIInChI=1S/C15H19N3O/c1-19-12-10-11-6-5-7-17-14(11)15(13(12)16)18-8-3-2-4-9-18/h5-7,10H,2-4,8-9,16H2,1H3
InChIKeyXWVRANMPYVDRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine (CAS 88609-34-1): Procurement-Grade Structural and Physicochemical Baseline


6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine (CAS 88609-34-1) is a trisubstituted quinoline building block bearing a C-6 methoxy group, a C-7 primary amine, and a C-8 piperidin-1-yl substituent (molecular formula C₁₅H₁₉N₃O, MW 257.33 g/mol) [1]. The compound belongs to the aminoquinoline class, a privileged scaffold in antimalarial and antibacterial medicinal chemistry [2]. Its computed physicochemical profile includes XLogP3 = 2.4, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 51.4 Ų, placing it within oral drug-like chemical space [1]. Unlike simpler aminoquinolines, the simultaneous presence of a C-7 amine nucleophile and a C-8 piperidine ring creates a unique vector set for further derivatization via amide coupling, reductive amination, or urea/thiourea formation, while the C-6 methoxy group modulates electronic properties and metabolic liability of the quinoline core [3].

Orthogonal derivatization vector set C-7 primary amine and C-8 piperidine provide two chemically addressable sites for amide coupling, reductive amination, or urea/thiourea formation in parallel library synthesis.
Computed oral drug-like chemical space XLogP3 2.4, TPSA 51.4 Ų, and compliant Veber/Lipinski parameters support fragment-to-lead campaigns requiring balanced physicochemical profiles. Computed properties; experimental validation recommended.
Aminoquinoline privileged scaffold Trisubstituted quinoline core maps onto reported antimalarial and antibacterial pharmacophore models; C-6 methoxy modulates electronic properties and metabolic soft-spot context.

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine: Why In-Class Quinoline Building Blocks Cannot Be Interchanged


The three substituents on the quinoline core of 6-methoxy-8-(piperidin-1-yl)quinolin-7-amine are not functionally redundant with those of close analogs. Removal of the C-6 methoxy group (as in 8-(piperidin-1-yl)quinolin-7-amine, CAS 81764-19-4) alters the electronic character of the quinoline ring and abolishes a key metabolic soft spot that modulates oxidative clearance [1]. Elimination of the C-7 primary amine (as in 6-methoxy-8-piperidin-1-ylquinoline, CAS 88609-42-1) removes the sole hydrogen bond donor and the principal nucleophilic handle for derivatization, critically limiting synthetic utility [1]. Conversely, deletion of the C-8 piperidine (as in 6-methoxyquinolin-7-amine, CAS 861038-27-9) eliminates the basic nitrogen center that governs solubility, target engagement, and the potential for additional vector elaboration [2]. In quinoline-aminopiperidine hybrid series targeting Mycobacterium tuberculosis DNA gyraseB, subtle changes in substitution pattern produced over 50-fold variation in IC₅₀ values, demonstrating that even minor structural perturbations within this chemotype cannot be presumed to yield equivalent biological outcomes [3].

Target Compound
6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine retains C-6 methoxy, C-7 amine, and C-8 piperidine simultaneously — three functional groups that jointly define synthetic versatility and pharmacophoric alignment.
Closest Analogs
Des-methoxy, des-amino, or des-piperidine analogs each lose a distinct functional element: electronic modulation, nucleophilic handle, or basic center. Substitution pattern changes reported to produce over 50-fold variation in IC₅₀ within the quinoline-aminopiperidine class.
Why direct substitution may not transfer
Removal of any single substituent alters hydrogen bonding capacity, synthetic addressability, or pH-driven accumulation behavior — each relevant to target engagement and library diversification strategies. Structural similarity does not imply interchangeable synthetic or biological outcomes.

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine: Quantitative Differentiation Evidence Against Closest Analogs


TPSA and Hydrogen Bonding Capacity Differentiate 88609-34-1 from Des-Methoxy and Des-Amino Analogs

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine (CAS 88609-34-1) possesses a topological polar surface area (TPSA) of 51.4 Ų, one hydrogen bond donor (HBD), and four hydrogen bond acceptors (HBA) [1]. The des-methoxy comparator 8-(piperidin-1-yl)quinolin-7-amine (CAS 81764-19-4) has a lower TPSA of 42.15 Ų and only three HBA, reducing aqueous solubility potential and altering blood-brain barrier permeability prediction [1]. The des-amino comparator 6-methoxy-8-piperidin-1-ylquinoline (CAS 88609-42-1) has zero HBD and only two HBA (nitrogens only), fundamentally altering its capacity for target hydrogen bonding [1]. The XLogP3 value of 2.4 for the target compound is intermediate between the more lipophilic des-methoxy analog and the less lipophilic des-piperidine analog (6-methoxyquinolin-7-amine, CAS 861038-27-9, MW 174.20, TPSA 51.8 Ų but with only 2 HBA), yielding a balanced lipophilic-hydrophilic profile [1].

TPSA & H-Bond Profile
Class-level inference
Target TPSA 51.4 Ų, HBD 1, HBA 4 vs. des-methoxy analog TPSA 42.15 Ų (HBA 3) and des-amino analog HBA 2.
Reported property differentiation supports solubility and permeability context review.
Computed PubChem values; experimental logD / PAMPA data not available.
Medicinal chemistry Drug design Physicochemical profiling

Dual Synthetic Handle Availability: C-7 Amine and C-8 Piperidine Enable Orthogonal Derivatization

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is uniquely positioned among close analogs to support orthogonal derivatization at two sites: the C-7 primary aromatic amine (pKa ~4.6–5.0 for quinolin-7-amines) and the C-8 piperidine tertiary amine (pKa ~10–11 for N-arylpiperidines) [1]. The des-piperidine analog 6-methoxyquinolin-7-amine (CAS 861038-27-9) offers only the C-7 amine handle, while the des-amino analog 6-methoxy-8-piperidin-1-ylquinoline (CAS 88609-42-1) offers no primary amine nucleophile [1]. In the quinoline-aminopiperidine series targeting Mycobacterium tuberculosis DNA gyraseB, urea/thiourea formation at the piperidine nitrogen was critical for activity, with the most potent compound (45) achieving a MTB DNA gyrase supercoiling IC₅₀ of 0.62 ± 0.16 μM and MTB MIC in the low micromolar range [2]. The C-7 amine simultaneously available in 88609-34-1 provides an additional anchor point not present in the gyraseB series, enabling divergent library synthesis from a single building block.

Orthogonal Handle Count
Class-level inference
Two nucleophilic sites: C-7 aryl amine (pKa ~4.6–5.0) and C-8 N-arylpiperidine (pKa ~10–11). Des-piperidine and des-amino analogs each offer only one addressable vector.
Supports divergent library synthesis from a single building block.
pKa ranges predicted from analogous quinoline amines; experimental pKa data to verify.
Synthetic chemistry Parallel library synthesis Building block selection

Quinoline-Piperidine Scaffold Class Demonstrates Nanomolar Antiplasmodium Potency in Resistant Strains

The quinoline-piperidine hybrid scaffold class to which 6-methoxy-8-(piperidin-1-yl)quinolin-7-amine belongs has demonstrated nanomolar in vitro antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum [1]. In a systematic evaluation of 18 novel quinoline-piperidine conjugates across four chemical series, five 4-aminoquinoline-piperidine compounds displayed nanomolar IC₅₀ values against both strains, with no cytotoxicity observed at the maximum concentration tested on CHO cells [1]. While the specific IC₅₀ of 88609-34-1 against P. falciparum has not been reported in primary literature, its structural features—C-7 amine for heme binding and C-8 piperidine for pH-driven accumulation in the parasite digestive vacuole—align with the pharmacophoric model of active analogs in this series [1]. The des-amino analog (CAS 88609-42-1) lacks the amine required for heme coordination, while the des-piperidine analog (CAS 861038-27-9) has reduced basicity-driven vacuolar accumulation, both representing mechanistic deficiencies relative to the target compound [2].

Antiplasmodium Class Activity
Class-level inference
Quinoline-piperidine hybrid class: 5 analogs with nanomolar IC₅₀ against chloroquine-resistant K1 strain. No direct IC₅₀ reported for CAS 88609-34-1.
Structural alignment with active pharmacophore supports antimalarial screening context.
Direct comparative data vs. des-amino/des-piperidine analogs not yet quantified.
Antimalarial Antiplasmodium Drug resistance

Computed Drug-Likeness Parameters Favor 88609-34-1 Over Simplified Quinoline Building Blocks

Computed drug-likeness parameters derived from PubChem indicate that 6-methoxy-8-(piperidin-1-yl)quinolin-7-amine satisfies multiple oral bioavailability filters [1]. Its MW of 257.33 g/mol, XLogP3 of 2.4, and TPSA of 51.4 Ų place it within the Veber rule space (rotatable bonds = 2, TPSA < 140 Ų) and Lipinski-compliant space (MW < 500, XLogP3 < 5, HBD = 1 < 5, HBA = 4 < 10) [1]. By contrast, the des-methoxy analog (CAS 81764-19-4, MW 227.30) has reduced TPSA (42.15 Ų) that may increase CNS penetration risk, while the des-piperidine analog (CAS 861038-27-9, MW 174.20) lacks the basic center needed for lysosomotropic accumulation—a key mechanism for antimalarial and antimycobacterial activity [1][2]. The combination of compliant physicochemical properties and three diversifiable positions makes 88609-34-1 a more information-rich building block for fragment-based and DNA-encoded library (DEL) synthesis compared to its di-substituted or mono-substituted analogs [3].

Drug-Likeness Compliance
Class-level inference
MW 257.33, XLogP3 2.4, TPSA 51.4 Ų, RotB 2. Veber-compliant and Lipinski-compliant (all 4 rules satisfied). TPSA advantage +9.25 Ų over des-methoxy analog.
Computed parameters support fragment-to-lead and DEL synthesis selection context.
Computed PubChem data; experimental solubility and permeability require independent confirmation.
ADME prediction Drug-likeness Lead optimization

6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Multi-Vector Fragment Growth for Antimalarial Hit-to-Lead Optimization

The combination of a C-7 primary amine and a C-8 piperidine ring provides two chemically orthogonal handles for parallel derivatization. The C-7 amine can be selectively acylated or coupled to carboxylic acid building blocks under mild conditions (pH 7–8, room temperature), while the more basic C-8 piperidine nitrogen can be subsequently alkylated or engaged in urea/thiourea formation under slightly basic, higher-temperature conditions [1]. This orthogonal reactivity enables two-dimensional library synthesis from a single building block, directly applicable to antimalarial hit-to-lead campaigns where both the C-7 amine (heme-binding motif) and the C-8 piperidine (vacuolar accumulation determinant) require independent optimization against chloroquine-resistant P. falciparum strains [2].

Antibacterial Drug Discovery: DNA GyraseB Inhibitor Scaffold Derivatization

Quinoline-aminopiperidine hybrids have been validated as Mycobacterium tuberculosis DNA gyraseB inhibitors, with the most potent analog in the published series achieving an MTB DNA gyrase supercoiling IC₅₀ of 0.62 ± 0.16 μM and promising selectivity over human topoisomerase II [1]. 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine provides the core scaffold onto which urea or thiourea linkers can be installed at the C-7 amine, a vector that has not been extensively explored in the published gyraseB literature. The C-6 methoxy group additionally offers a metabolic soft spot that can be modulated to fine-tune microsomal stability without altering the core pharmacophore [1].

Chemical Biology: Bifunctional Probe Synthesis for Target Engagement Studies

The dual nucleophilic sites (C-7 amine and C-8 piperidine nitrogen) enable the construction of bifunctional probes where one site is used to install a photoreactive crosslinking group (e.g., diazirine) and the other to attach a reporter tag (e.g., biotin or fluorophore) [1]. The computed TPSA of 51.4 Ų and XLogP3 of 2.4 predict adequate aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for cell membrane permeability in cellular target engagement experiments [2]. The C-6 methoxy group serves as a convenient NMR or mass spectrometry handle for probe characterization and cellular uptake quantification.

DNA-Encoded Library (DEL) Synthesis: Trisubstituted Quinoline as a Privileged Core

The quinoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in over 80 FDA-approved drugs [1]. 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine, with three positions amenable to DEL-compatible chemistry (C-7 amine for amide coupling, C-8 piperidine for N-alkylation, and C-6 methoxy for potential demethylation/functionalization), represents a high-value DEL core. Its MW (257.33) is within the optimal range for DNA-conjugated building blocks (typically 200–500 Da), and its balanced physicochemical properties ensure compatibility with aqueous DEL synthesis conditions while maintaining the binding potential necessary for hit identification against diverse protein targets [2].

Application
Selection Property
Validation Focus
Multi-vector fragment growth for antimalarial hit-to-lead
Orthogonal reactivity at C-7 amine and C-8 piperidine
Parallel derivatization efficiency and heme-binding motif retention
DNA gyraseB inhibitor scaffold derivatization
C-7 amine for urea/thiourea linker installation
Gyrase supercoiling assay and human topoisomerase II selectivity
Bifunctional probe synthesis for target engagement
Dual nucleophilic sites for orthogonal tag installation
Cellular permeability and target occupancy confirmation
DNA-encoded library (DEL) core diversification
MW within DEL-compatible range and three diversifiable positions
Aqueous DEL synthesis compatibility and hit identification rate
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